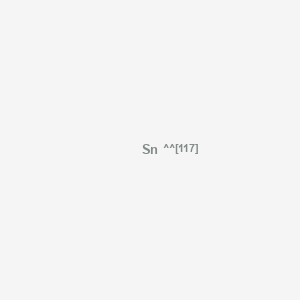

Tin, isotope of mass 117

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tin, isotope of mass 117, is a stable isotope of tin with an atomic number of 50. It is a metallic element that has a silvery-white appearance and is commonly used in various industrial applications. Tin has been known to humans for thousands of years and was used by ancient civilizations for making bronze, pewter, and other alloys.

Aplicaciones Científicas De Investigación

Nuclear Structure Analysis

Tin has the largest number of stable isotopes, and research into its nuclear structure is significant. The spatial arrangement of protons in tin isotopes, including Sn-117, influences nuclear electromagnetism. High-precision measurements of electromagnetic moments and isomeric differences in charge radii provide insights into nuclear structures and require more accurate modeling for interpretation (Yordanov et al., 2020).

Isotopic Fractionation

Studying isotopic fractionation in tin, including Sn-117, through liquid-liquid extraction techniques offers insights into the nuclear field shift effect. This research helps understand isotopic variations, which is significant in geochemistry and nuclear physics (Moynier et al., 2009).

Nuclear Magnetic Resonance (NMR)

Tin isotopes, including Sn-117, are used in NMR spectroscopy. Their properties make them valuable for studying the structure and bonding in tin compounds, providing essential data for chemical and material sciences (Wrackmeyer, 1985).

Low-Temperature Thermometry

Sn-117 has been investigated for its potential in low-temperature NMR thermometry. Its nuclear spin-lattice relaxation times provide valuable data for understanding superconducting and other low-temperature phenomena (Ahola et al., 1980).

Geochemical Tracers

Sn-117 is considered a valuable geochemical tracer in understanding geological processes like magmatic differentiation and ore formation. Its isotopic composition helps trace the source and pathways of mineralizing fluids in geological formations (Zhou et al., 2022).

Nuclear Medicine

Sn-117m, a metastable state of Sn-117, has been studied for its application in nuclear medicine, particularly in bone scintigraphy and radionuclide therapy (Li Shou-jian, 2007).

Nuclear Reactions

The (p, t) reactions on odd tin isotopes, including Sn-117, help in understanding nuclear reactions and structure. These studies contribute to nuclear physics and have implications in nuclear engineering (Fleming et al., 1971).

Thermal Properties

Research into the thermal properties of odd tin isotopes, such as Sn-117, using theoretical models and experimental data, aids in understanding nuclear thermodynamics and statistical mechanics (Kadi & Benhamouda, 2016).

Propiedades

Número CAS |

13981-59-4 |

|---|---|

Nombre del producto |

Tin, isotope of mass 117 |

Fórmula molecular |

Sn |

Peso molecular |

116.902954 g/mol |

Nombre IUPAC |

tin-117 |

InChI |

InChI=1S/Sn/i1-2 |

Clave InChI |

ATJFFYVFTNAWJD-YPZZEJLDSA-N |

SMILES isomérico |

[117Sn] |

SMILES |

[Sn] |

SMILES canónico |

[Sn] |

Sinónimos |

117Sn isotope Sn-117 isotope Tin-117 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)